2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile
Overview
Description
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H10FNS and a molecular weight of 243.3 g/mol . This compound is characterized by the presence of a fluoro group, a methylsulfanyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Thioether Formation:
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Halogen exchange reactions, particularly involving the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of iodinated or brominated derivatives.
Scientific Research Applications
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The fluoro and methylsulfanyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzamide
- 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzoic acid
- 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
Uniqueness
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the methylsulfanyl group provides additional sites for chemical modification .
Properties
IUPAC Name |
2-fluoro-4-(4-methylsulfanylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYKTWQDJFYUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743025 | |
Record name | 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-29-1 | |
Record name | 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.